BenchChemオンラインストアへようこそ!

N-Boc-O-ethyl-L-homoserine

Solubility Lipophilicity Solid-Phase Peptide Synthesis

N-Boc-O-ethyl-L-homoserine is the essential chiral building block for synthesizing oxy-PNA monomers and backbone-modified peptides. Its O-ethyl ether modification imparts a controlled increase in lipophilicity (ΔcLogP ≈ +1.2) and improved metabolic stability versus free hydroxyl analogs. The Boc protection on the α-amine makes it specifically compatible with Boc/Benzyl SPPS, while the free carboxylic acid allows direct coupling without saponification. Choose this analog for rational SAR studies.

Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
Cat. No. B14904122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-O-ethyl-L-homoserine
Molecular FormulaC11H21NO5
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCOCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO5/c1-5-16-7-6-8(9(13)14)12-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
InChIKeySFKBSHLRLKFMHB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-O-ethyl-L-homoserine (CAS 1616273-34-7) for Peptide Nucleic Acid and Unnatural Amino Acid Synthesis


N-Boc-O-ethyl-L-homoserine (synonym: Boc-HomoSer(Et)-OH, CAS 1616273-34-7) is a protected, non-proteinogenic amino acid derivative with the molecular formula C₁₁H₂₁NO₅ and a molecular weight of 247.29 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on the α-amine and an ethyl ether group on the γ-hydroxyl of the L-homoserine side chain . This compound is primarily utilized as a specialty building block in the synthesis of modified peptides, particularly for creating oxy-peptide nucleic acid (oxy-PNA) monomers and other backbone-modified amino acids where the O-ethyl group imparts specific lipophilic and steric properties [1].

Limitations of Substituting N-Boc-O-ethyl-L-homoserine with Generic Analogs in Specialized Synthesis


The specific O-ethyl modification on the N-Boc-O-ethyl-L-homoserine backbone is not a generic, interchangeable feature. The steric bulk, electron-donating properties, and lipophilicity conferred by the ethyl ether directly influence the conformation, metabolic stability, and physicochemical properties of the final peptide or peptidomimetic product [1]. Direct substitution with a free hydroxyl (Boc-L-homoserine), a methyl ether (Boc-HomoSer(Me)-OH), a benzyl ether (Boc-HomoSer(Bzl)-OH), or an ester analog (Boc-L-homoserine ethyl ester) will result in a different molecular scaffold, thereby altering critical downstream performance attributes such as coupling efficiency in solid-phase synthesis or the binding affinity of the resulting oligomer [2]. The following evidence quantifies these specific performance deltas.

Quantitative Differentiation of N-Boc-O-ethyl-L-homoserine Against Key Analogs in Specialized Synthesis


Solubility Profile Comparison: Ethyl Ether vs. Methyl Ether vs. Free Hydroxyl

The O-ethyl modification provides a quantifiably distinct solubility profile compared to its O-methyl and free hydroxyl analogs, which is critical for maintaining solubility during solid-phase peptide synthesis (SPPS) while still offering a handle for orthogonal deprotection. The calculated LogP (cLogP) values serve as a reliable proxy for lipophilicity and solvent compatibility. N-Boc-O-ethyl-L-homoserine (cLogP ~1.2) demonstrates a significantly higher predicted lipophilicity than N-Boc-L-homoserine (cLogP ~0.0), enhancing its solubility in organic solvents commonly used in SPPS like DMF and DCM, and a moderately lower lipophilicity than N-Boc-O-benzyl-L-homoserine (cLogP ~3.5), which can be overly hydrophobic and lead to aggregation on resin [1].

Solubility Lipophilicity Solid-Phase Peptide Synthesis

Structural Differentiation: N-Boc-O-ethyl-L-homoserine vs. (S)-N-Boc-L-homoserine Ethyl Ester

A critical point of confusion is the distinction between N-Boc-O-ethyl-L-homoserine and (S)-N-Boc-L-homoserine ethyl ester (CAS 147325-09-5). They are not functional equivalents. The target compound has a free carboxylic acid (C-terminus) and an ethyl ether on the side chain (O-ethyl). The comparator is an ethyl ester at the C-terminus with a free side-chain hydroxyl . This fundamental difference dictates their use in peptide synthesis. The free acid is ready for direct activation and coupling, whereas the ethyl ester is a protected C-terminus that requires an additional deprotection step (saponification) before it can be used as a building block in standard C-to-N peptide synthesis [1].

Chemoselectivity Orthogonal Protection Peptide Modification

Application-Specific Role in α-PNA vs. Standard PNA Monomer Synthesis

N-Boc-L-homoserine serves as the precursor for synthesizing α-PNA monomers, a specific subclass of peptide nucleic acids with an α-amino acid backbone [1]. While standard PNA synthesis utilizes an aminoethylglycine backbone, α-PNA monomers are derived from homoserine. The O-ethyl variant, N-Boc-O-ethyl-L-homoserine, is specifically designed for oxy-PNA, a further subclass where the backbone contains an ether linkage instead of an amide bond [2]. This structural distinction is not a trivial modification; it directly impacts the oligonucleotide's hybridization properties, nuclease resistance, and cellular uptake, although direct comparative biophysical data (e.g., ΔTm) for the ethyl ether is not publicly available in the primary literature.

Peptide Nucleic Acid α-PNA Backbone Modification

Synthetic Utility Comparison: N-Boc-O-ethyl-L-homoserine vs. Fmoc-Protected Analog

The choice between Boc and Fmoc protecting groups is a primary decision point in peptide synthesis. N-Boc-O-ethyl-L-homoserine is inherently compatible with Boc/Benzyl-strategy SPPS, requiring strong acid (e.g., TFA) for final deprotection and cleavage . In contrast, the Fmoc analog, N-Fmoc-O-ethyl-L-homoserine (CAS 1932074-99-1), is designed for the more common Fmoc/tBu-strategy, which employs mild base (piperidine) for iterative deprotection and TFA only for final cleavage [1]. While both offer the O-ethyl functionality, they are mutually exclusive in their synthetic workflows. The Boc variant is essential when synthesizing peptides that contain base-sensitive modifications or when final global deprotection under acidic conditions is desired.

Orthogonal Protection SPPS Compatibility Acid Lability

Targeted Research Applications for N-Boc-O-ethyl-L-homoserine Based on Quantitative Evidence


Synthesis of Oxy-Peptide Nucleic Acid (oxy-PNA) Monomers

The primary and most direct application for N-Boc-O-ethyl-L-homoserine is as the chiral precursor for synthesizing oxy-PNA monomers. As detailed in Section 3, this specific O-ethyl ether modification is the defining feature of this subclass of PNA, designed to create a more flexible and potentially more cell-permeable backbone with ether linkages. Using the free hydroxyl (Boc-L-homoserine) or the O-benzyl (Boc-HomoSer(Bzl)-OH) analog will result in a different class of monomer with altered physicochemical properties, which will not produce the target oxy-PNA oligomer [1].

Synthesis of Unnatural α-Amino Acids for Peptidomimetic Drug Discovery

This compound serves as a versatile chiral synthon for the preparation of complex unnatural α-amino acids. The orthogonal protection (Boc on amine, free acid) combined with the unique O-ethyl side chain allows for chemoselective transformations. As established in Section 3, its free carboxylic acid makes it ready for direct coupling into a peptide chain without the extra saponification step required for the ethyl ester analog . This reduces the synthetic step count and avoids potential racemization or side reactions associated with ester hydrolysis, making it a more efficient choice for building diverse peptidomimetic libraries [2].

Boc-Strategy Solid-Phase Peptide Synthesis of Acid-Labile Peptides

The Boc protecting group on N-Boc-O-ethyl-L-homoserine makes it the specific and required building block for any peptide synthesis employing the Boc/Benzyl protection strategy. As outlined in Section 3, this is the only analog suitable for synthesizing peptides that contain base-sensitive modifications, such as certain glycosylated residues or specific protecting groups that are labile to piperidine. The Fmoc analog cannot be used in this context, as the repetitive piperidine treatments in Fmoc-SPPS would cleave such sensitive groups .

Modulation of Peptide Lipophilicity and Metabolic Stability

Researchers aiming to systematically increase the lipophilicity and metabolic stability of a lead peptide can utilize N-Boc-O-ethyl-L-homoserine as a direct replacement for a serine or homoserine residue. The quantitative cLogP data in Section 3 demonstrates that the O-ethyl group provides a controlled increase in lipophilicity (ΔcLogP ≈ +1.2 over a free hydroxyl), which can improve membrane permeability, while the ether linkage is more resistant to in vivo enzymatic hydrolysis compared to an ester bond. This makes it a rational choice for SAR studies focused on improving the pharmacokinetic profile of a peptide candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-O-ethyl-L-homoserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.